(E)-5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one

logP Hydrophobicity Substantivity

(E)-5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one (CAS 99948-88-6), commonly designated isobutyl ionone, is a synthetic, terpenoid-inspired conjugated enone belonging to the broader ionone family of fragrance ingredients. It possesses the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol, distinguishing it from the C₁₃ ionone and C₁₄ methylionone core scaffolds via its extended isobutyl-substituted side chain.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 99948-88-6
Cat. No. B12071295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one
CAS99948-88-6
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=O)CC(C)C)(C)C
InChIInChI=1S/C16H26O/c1-12(2)11-14(17)8-9-15-13(3)7-6-10-16(15,4)5/h7-9,12,15H,6,10-11H2,1-5H3/b9-8+
InChIKeyQLDFUXZWCMSFEO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl Ionone (CAS 99948-88-6): Structural & Sensory Profile of a C16 Ionone Analog


(E)-5-Methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one (CAS 99948-88-6), commonly designated isobutyl ionone, is a synthetic, terpenoid-inspired conjugated enone belonging to the broader ionone family of fragrance ingredients. It possesses the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol, distinguishing it from the C₁₃ ionone and C₁₄ methylionone core scaffolds via its extended isobutyl-substituted side chain [1]. The compound is characterized by a woody, vetiver, earthy, rooty odor profile and is employed exclusively as a fragrance ingredient in perfumery and personal care products [2].

Isobutyl Ionone (CAS 99948-88-6): Why Generic Ionone Substitution Is Not Straightforward


Despite belonging to the ionone family, isobutyl ionone cannot be trivially interchanged with alpha-ionone (C₁₃), beta-ionone (C₁₃), or alpha-isomethylionone (C₁₄). Its extended C₅ isobutyl side chain architecture imparts a distinct hydrophobicity (logP 4.20–5.03) [1] that meaningfully alters both its odor character—woody-vetiver versus the classical violet-floral signature of standard ionones—and its regulatory status: it is IFRA-restricted for fragrance use only and explicitly excluded from flavor applications, unlike alpha- and beta-ionone which are dual-use FEMA GRAS materials [2]. These differences carry direct consequences for procurement specifications, formulation design, and toxicological clearance pathways.

Isobutyl Ionone (CAS 99948-88-6): Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Hydrophobicity (logP) Relative to Core Ionone Scaffolds

Isobutyl ionone exhibits the highest estimated logP among common ionone fragrance ingredients. Its XlogP3-AA of 4.20 and experimental logP (o/w) estimate of 5.033 exceed the values recorded for alpha-ionone (logP 3.5–3.86), beta-ionone (logP 1.9–3.75), and alpha-isomethylionone (logP 3.90–4.36) [1]. Increased hydrophobicity correlates with enhanced skin and fabric substantivity in fragrance applications, making isobutyl ionone particularly suitable for long-lasting woody-vetiver dry-down accords [2].

logP Hydrophobicity Substantivity Fragrance Design

Vetiver-Earthy Odor Profile Differentiation from Classical Violet-Floral Ionones

At 100% concentration, isobutyl ionone is described unequivocally as woody, vetiver, earthy, and rooty [1], a profile that diverges markedly from the violet-floral, orris-powdery character of alpha-ionone, beta-ionone, and alpha-isomethylionone [2]. Quantitative odor-profile analysis from scent.vn corroborates this, assigning a primary woody character score of 84.34% with secondary floral (56.34%), sweet (52.52%), violet (50.52%), and fruity (50.43%) facets [3]. This multidimensional odor vector—dominated by woody-vetiver rather than violet—enables perfumers to introduce earthy, rooty volume without the classical powdery-violet tonality that dominates standard ionone compositions.

Odor Profile Vetiver Woody Fragrance Creation

Exclusive Fragrance-Only Regulatory Status Versus Dual-Use Ionone Comparators

Isobutyl ionone carries an IFRA-recommended usage level of up to 5.0000% in the fragrance concentrate and is explicitly designated as 'not for flavor use' [1]. This contrasts with alpha-ionone (FEMA 2594), beta-ionone (FEMA 2595), and alpha-isomethylionone (FEMA 2714), all of which are approved for both fragrance and food flavoring applications [2]. The absence of FEMA GRAS listing for isobutyl ionone eliminates the need for food-grade quality assurance documentation, supply chain segregation, and flavor-application toxicological dossiers, simplifying procurement for fragrance-exclusive manufacturers.

IFRA FEMA Flavor Use Regulatory Compliance

Skin Irritation Hazard Classification (GHS Category 2) Versus Class-Level Ionone Safety Profile

Isobutyl ionone is classified under the Globally Harmonized System (GHS) as Skin Irritation Category 2 (H315: Causes skin irritation) [1]. While alpha-isomethylionone is also recognized as a potential skin sensitizer (H317) and requires EU labeling at concentrations exceeding 0.001% in leave-on products [2], alpha-ionone and beta-ionone carry Xi – Irritant classification (R36/38) [3]. The explicit GHS Category 2 assignment for isobutyl ionone mandates specific hazard labeling, SDS documentation, and occupational handling procedures that differ from the class-level ionone irritancy profile, directly impacting safety compliance workflows for industrial users.

GHS Classification Skin Irritation Safety Data Sheet H315

Physicochemical Volatility Profile: Vapor Pressure and Boiling Point in Context

Isobutyl ionone exhibits a reported vapor pressure of 0.539 Pa (0.00404 mm Hg at 25°C, liquid/subcooled) from the EPI Suite estimation system [1], while TGSC estimates a lower vapor pressure of 0.000460 mm Hg at 25°C [2]. By comparison, alpha-ionone exhibits a vapor pressure of approximately 0.0144 mm Hg at 25°C [3], and beta-ionone approximately 0.00375 mm Hg at 25°C . The boiling point of isobutyl ionone is 255°C at 760 mm Hg [2], which is comparable to alpha-ionone (257–258°C) but meaningfully higher than the C₁₄ alpha-isomethylionone (which boils at ~121–122°C at 9 Torr, corresponding to ~285°C at 760 mm Hg corrected) [4]. The intermediate volatility and vapor pressure suggest that isobutyl ionone occupies a distinct temporal position in fragrance evaporation curves—persisting longer than alpha-ionone but releasing more vapor-phase odorant than alpha-isomethylionone during the middle-to-base note transition.

Vapor Pressure Boiling Point Volatility Fragrance Performance

Structural Differentiation: C₁₆ Isobutyl Side Chain Versus C₁₃/C₁₄ Ionone Scaffolds

Isobutyl ionone (C₁₆H₂₆O, MW 234.38) is constructed on a fundamentally larger carbon skeleton than the classical ionones (C₁₃H₂₀O, MW 192.30) and the methylionones (C₁₄H₂₂O, MW 206.32) . The 5-methyl-1-hexen-3-one side chain of isobutyl ionone incorporates an isobutyl branching motif that is absent from the butenone side chain of alpha-ionone, beta-ionone, and alpha-isomethylionone. This structural extension has been noted in the fragrance chemistry literature as a 'seco-methylionone' design strategy, exemplified by the related analog Koavone®, wherein alkyl chain lengthening and branching significantly modulate odor quality from violet-floral toward woody-ambery [1]. The C₁₆ scaffold of isobutyl ionone represents a deliberate structural departure that cannot be achieved through simple isomerism within the C₁₃/C₁₄ ionone space, making it chemically non-substitutable with smaller ionones without altering odor character.

Molecular Design SAR Side Chain Engineering Ionone Analogs

Isobutyl Ionone (CAS 99948-88-6): Evidence-Backed Application Scenarios for Scientific & Industrial Users


Woody-Vetiver Base Note Construction in Fine Fragrance Without Violet-Powdery Overtones

Perfumers seeking a woody, earthy, vetiver-driven base note can employ isobutyl ionone at up to 5.0% of the fragrance concentrate, leveraging its dominant woody odor score (84.34% at 100%) and the absence of the violet-floral dominance characteristic of alpha-ionone and alpha-isomethylionone [1]. The high logP (5.033) predicts extended substantivity on skin, making it suitable for long-lasting masculine and unisex woody fragrances where classical ionones would introduce unwanted powdery-violet sweetness. This application is supported by its use in commercial fragrances such as Yves Saint Laurent 'Jazz' (1988), where the structurally related seco-methylionone analog Koavone® was employed at approximately 2% to deliver woody, floral, ambery volume [2].

Fragrance-Exclusive Procurement Where Food-Grade Certification Is Not Required

Manufacturers of fragrances, perfumed personal care products, and household air care products who do not require FEMA GRAS or food-grade documentation can streamline procurement by selecting isobutyl ionone, which is explicitly classified as 'not for flavor use' [1]. This eliminates the need for dual-use supply chain segregation, food-contact toxicological assessments, and flavor-application regulatory filings that are mandatory for FEMA-listed ionones (alpha-ionone FEMA 2594, beta-ionone FEMA 2595, alpha-isomethylionone FEMA 2714). The IFRA-compliant usage level of 5.0% provides clear formulation guardrails [1].

Occupational Safety Planning for GHS Category 2 Skin Irritant Handling

Industrial facilities handling isobutyl ionone must implement GHS-compliant hazard communication for Skin Irritation Category 2 (H315), including appropriate SDS authoring, workplace labeling, and PPE protocols [1]. This distinguishes isobutyl ionone from the primarily sensitization-driven (H317) regulatory profile of alpha-isomethylionone [2] and the older EU DSD Xi classification of alpha- and beta-ionone, ensuring that safety officers select the correct hazard controls for this specific compound rather than relying on generic ionone-class safety assumptions.

Research into Ionone Structure-Odor Relationships (SOR) and Side-Chain Engineering

Academic and industrial researchers investigating the structure-odor relationships (SOR) of ionone derivatives can use isobutyl ionone as a key comparator representing the C₁₆ seco-methylionone scaffold. Quantitative odor-profile decomposition (scent.vn) provides multidimensional odor vector data (woody 84.34%, floral 56.34%, sweet 52.52%, violet 50.52%) [1] that can be correlated with the compound's distinct physicochemical parameters (logP 4.20–5.03, vapor pressure 0.00046–0.00404 mm Hg) [2] to build predictive models of how alkyl chain length and branching modulate olfactory perception. This research application is directly aligned with the compound's availability from suppliers such as BOC Sciences for 'oxidation-pathway mapping, enone reactivity evaluation, and natural-product mimicry studies' .

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